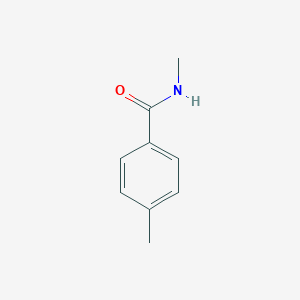

N-Methyl-p-toluamide

概要

説明

作用機序

Target of Action

N-Methyl-p-toluamide, also known as N,4-Dimethylbenzamide or DEET, is primarily used as an insect repellent . It is widely used to repel biting pests such as mosquitoes and ticks .

Mode of Action

Recent studies suggest that DEET is an acetylcholinesterase inhibitor . Deet was found to be a poor acetylcholinesterase inhibitor, even at a concentration of 10 mm . Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system . These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects .

Biochemical Pathways

DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET) . It appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of DEET .

Pharmacokinetics

It is known that deet is metabolized by cytochrome p450 enzymes . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DEET and their impact on its bioavailability.

Result of Action

The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans . DEET also blocked Na+ and K+ channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range .

Action Environment

DEET is often sold and used in spray or lotion in concentrations up to 100% . Higher concentrations can be safely applied to clothing, although it may damage some types of synthetic fibers . Environmental factors such as temperature, humidity, and the presence of other substances can influence the action, efficacy, and stability of DEET.

生化学分析

Biochemical Properties

N-Methyl-p-toluamide interacts with various enzymes and proteins. It is metabolized in humans by cytochrome P450 enzymes into primary metabolites . The CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of this compound .

Cellular Effects

This compound has been found to have excitatory effects on the central nervous system . It is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects . In humans, the ion channel blocking action of this compound in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It has been suggested that this compound targets octopaminergic synapses to induce neuroexcitation and toxicity in insects . The ion channel blocking action of this compound in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth .

Temporal Effects in Laboratory Settings

It is known that this compound is a poor acetylcholinesterase inhibitor, even at a concentration of 10 mM .

Dosage Effects in Animal Models

Large oral doses of this compound lead to nausea, vomiting, bradycardia, and seizures . Contact exposure to this compound also has the potential for dermal effects, as it can lead to numbness and redness of the affected area .

Metabolic Pathways

This compound is involved in metabolic pathways that are mediated by cytochrome P450 enzymes . The CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of this compound .

準備方法

Synthetic Routes and Reaction Conditions: N-Methyl-p-toluamide can be synthesized through the reaction of p-toluic acid with methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with methylamine to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of p-toluic acid followed by methylation. This method ensures high yields and purity of the final product .

化学反応の分析

Types of Reactions: N-Methyl-p-toluamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides.

科学的研究の応用

N-Methyl-p-toluamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound in studies of enzyme-substrate interactions.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: It is used in the production of polymers and as a stabilizer in certain chemical formulations.

類似化合物との比較

N,N-Diethyl-m-toluamide (DEET): A widely used insect repellent.

N,N-Dimethylbenzamide: Another derivative of benzamide with similar properties.

Comparison: N-Methyl-p-toluamide is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to DEET, this compound has a different mechanism of action and is used in different applications. While DEET is primarily used as an insect repellent, this compound finds applications in organic synthesis and industrial processes .

生物活性

N-Methyl-p-toluamide (NMT) is a chemical compound that has garnered attention for its biological activity, particularly in the context of its use as a solvent and potential effects on human health. This article explores the biological activity of NMT, focusing on its pharmacological properties, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , is an amide derivative of toluene. Its structural formula is crucial for understanding its interactions with biological systems.

Biological Activity

1. Pharmacological Effects

NMT has been studied for its potential use in various applications, including as a solvent in pharmaceuticals. Its solubility properties can enhance the bioavailability of certain drugs. However, specific pharmacological effects directly attributable to NMT remain under-researched compared to its analogs like DEET (N,N-Diethyl-meta-toluamide).

2. Toxicological Profile

The toxicological profile of NMT is less documented than that of DEET; however, some studies indicate potential neurotoxic effects similar to those observed with other toluamides. Key findings include:

Case Studies

Several case studies highlight the biological effects and safety concerns associated with NMT:

- Case Study 1 : A study involving workers exposed to NMT in industrial settings reported symptoms including headaches, dizziness, and gastrointestinal disturbances. These findings suggest a need for monitoring occupational exposure levels.

- Case Study 2 : In laboratory settings, rats exposed to high concentrations of NMT exhibited reduced motor activity and weight loss, indicating systemic toxicity.

Research Findings

Research findings on NMT's biological activity can be summarized in the following table:

特性

IUPAC Name |

N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIOOTTWDRFBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171465 | |

| Record name | N-Methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-11-1 | |

| Record name | N-Methyl-p-toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。